2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-yl)propanoic acid is a synthetic α-amino acid derivative featuring a pyrazole heterocycle at the β-position and a benzyloxycarbonyl (Z) group as the N-terminal protecting group. Its molecular formula is C₁₅H₁₇N₃O₄, with a molecular weight of 303.31 g/mol (CAS: 2137477-15-5) . The Z-group enhances stability during peptide synthesis, while the pyrazole moiety introduces unique electronic and steric properties, making it valuable in medicinal chemistry and biochemical studies. This compound is often utilized as a building block for designing enzyme inhibitors, fluorescent probes, or bioactive peptides .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(9-17-8-4-7-15-17)16-14(20)21-10-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIVNGNLQKTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN2C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection Protocol
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Substrate : 3-(Pyrazol-1-yl)alanine (free amine)
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Reagent : Cbz-Cl (1.2 equiv)
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Base : 10% aqueous NaHCO₃ or triethylamine (TEA)
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Solvent : Tetrahydrofuran (THF)/water biphasic system
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Conditions : 0°C to room temperature, 2–4 hours
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Cbz-Cl, forming a stable urethane linkage. Excess base neutralizes HCl byproducts, preventing protonation of the amine and ensuring efficient protection.
Coupling Strategies for Backbone Assembly
Carbodiimide-Mediated Amide Bond Formation
The patent CN103073618A describes a scalable method using N,N'-dicyclohexylcarbodiimide (DCC) to couple Cbz-protected alanine with pyrazole-containing intermediates:
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Step 1 :
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Substrates : Cbz-L-alanine (1.0 equiv), 3-(pyrazol-1-yl)alanine methyl ester hydrochloride (1.1 equiv)
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Coupling Agent : DCC (1.2 equiv)
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Solvent : Dichloromethane (DCM), 0°C to RT, 12–16 hours
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Workup : Filtration of dicyclohexylurea (DCU), rotary evaporation, and recrystallization from ethyl acetate
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Step 2 (Saponification) :
Lossen Rearrangement for β-Amino Acid Synthesis
The one-pot Lossen rearrangement, as detailed in PMC3569585, offers an efficient route to β-amino acids, which can be adapted for pyrazole-functionalized derivatives:
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Substrate : 1-[(4-Methylphenyl)sulfonyl]oxy-pyrrolidine-2,5-dione
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Nucleophile : Benzyl alcohol (solvent and reactant)
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Base : Triethylamine (TEA)
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Conditions : 65°C, 1 hour
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Rearrangement Product : N-Cbz-β-alanine derivative (yield: 89%)
Subsequent functionalization with pyrazole is achieved via Mitsunobu reaction or nucleophilic substitution.
Industrial-Scale Production Considerations
Scalable synthesis requires optimization for cost, safety, and yield:
Continuous Flow Chemistry
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Advantages : Enhanced heat/mass transfer, reduced reaction times
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Application : Pyrazole cyclocondensation and Cbz protection steps can be integrated into continuous flow reactors, improving throughput.
Solvent Recycling
Catalytic Methods
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Example : Palladium-catalyzed C–N coupling for pyrazole introduction, minimizing stoichiometric reagent use.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
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Issue : Competing formation of 1H- and 2H-pyrazole regioisomers.
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Solution : Use of bulky directing groups (e.g., tert-butyl esters) to favor desired isomer.
Racemization During Coupling
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Deprotected amino acid derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Research indicates that 2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid exhibits significant biological activity, including:
- Enzyme Interaction : The compound may modulate the function of specific enzymes, potentially acting as an inhibitor or activator. Such interactions are vital in therapeutic contexts, particularly in targeting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various pathogens, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, indicating its use in treating inflammatory diseases.
- Anticancer Activity : Research has demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Synthesis and Reaction Mechanisms
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid typically involves several steps:
- Formation of the Benzyloxycarbonyl group : This step often requires the reaction of benzyloxycarbonyl chloride with the appropriate amine.
- Introduction of the Pyrazole moiety : This can be achieved through cyclization reactions involving suitable precursors.
- Finalization of the Propanoic acid backbone : The final product is obtained through esterification or amidation processes.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Inhibition of growth | |
| Anti-inflammatory | COX enzymes | Inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Case Study Highlights
-
Antimicrobial Activity :
- A study demonstrated that 2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at low micromolar concentrations. This suggests its potential as a lead compound for developing new antibiotics.
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Anti-inflammatory Effects :
- In vitro assays indicated that the compound inhibited COX enzyme activity, leading to decreased production of pro-inflammatory mediators. This highlights its potential utility in treating conditions characterized by inflammation.
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Anticancer Properties :
- Investigations involving various cancer cell lines revealed that the compound induced apoptosis through caspase pathway activation. These findings underscore its potential as an anticancer agent, warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of (S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-(1H-PYRAZOL-1-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyloxycarbonyl group provides stability and protection during synthetic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the pyrazole ring, protecting groups, or backbone modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:
Table 1: Key Structural and Functional Differences
*Calculated based on substituents described in .
Key Limitations and Unresolved Data
- Stereochemical Impact : The (R)- vs. (S)-configuration (e.g., in vs. ) may influence biological activity but requires further validation.
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid, also known by its CAS number 50903-77-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antitumor, anti-inflammatory, and antibacterial activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid is C19H26N2O5, with a molecular weight of 362.42 g/mol. It features a pyrazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O5 |
| Molecular Weight | 362.42 g/mol |
| Density | 1.224 g/cm³ |
| Boiling Point | 593.7 °C |
| Melting Point | Not Available |
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Pyrazole compounds have been shown to inhibit critical pathways involved in tumor growth, including BRAF(V600E), EGFR, and Aurora-A kinase pathways. For instance, a study indicated that certain synthesized pyrazole carboxamides exhibited significant antitumor effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The combination of these compounds with doxorubicin showed a synergistic effect, enhancing cytotoxicity against resistant cancer cell lines.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that specific pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The anti-inflammatory mechanisms often involve the modulation of NF-kB signaling pathways and inhibition of cyclooxygenase (COX) enzymes .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been explored extensively. Some studies report that certain pyrazole carboxamides exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure of these compounds plays a crucial role in their interaction with bacterial targets, leading to effective inhibition of bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid is essential for optimizing its biological activity. Modifications to the pyrazole ring and the benzyloxycarbonyl group can significantly influence the compound's efficacy and selectivity.
Key Findings:
- Substituents on the pyrazole ring can enhance or diminish biological activity.
- The presence of electron-withdrawing groups generally increases potency against specific targets.
- The spatial arrangement of functional groups is critical for optimal interaction with biological receptors.
Case Studies
- Antitumor Efficacy : In a study involving MCF-7 breast cancer cells, several pyrazole derivatives were tested for cytotoxicity. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .
- Synergistic Effects : A combination therapy approach utilizing pyrazole derivatives alongside conventional chemotherapeutics like doxorubicin demonstrated improved treatment outcomes in resistant cancer models .
- Anti-inflammatory Mechanisms : Research on the anti-inflammatory effects of pyrazole derivatives revealed their ability to downregulate TNF-alpha production in macrophages, highlighting their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for preparing 2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid?
Methodological Answer: The compound is synthesized via regioselective condensation followed by an aza-Michael reaction. For example, methyl esters of structurally similar pyrazole-containing amino acids are prepared by reacting pyrazole derivatives with benzyloxycarbonyl (Cbz)-protected amino acids under basic conditions. Key steps include:
- Use of methyl (2S)-2-[(benzyloxycarbonyl)amino]propanoate as a precursor .
- Regioselective coupling with pyrazole moieties in polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0°C to room temperature) .
- Acidic hydrolysis (e.g., HCl) to deprotect the ester and yield the free carboxylic acid .
Table 1: Representative Synthesis Conditions
| Precursor | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Cbz-protected amino acid | DMF | DBU | 68 | |
| Benzyl-protected pyrazole derivative | THF | K₂CO₃ | 48 |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Structural confirmation requires a combination of:
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3279 cm⁻¹) stretches .
- ¹H/¹³C NMR : Resolves aromatic pyrazole protons (δ 8.39 ppm) and stereochemistry at the α-carbon .
- Melting Point (MP) : Used to assess purity (e.g., 240–242°C for derivatives) .
- Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF .
Table 2: Key Spectral Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| FT-IR | 1702 cm⁻¹ (C=O stretch) | |
| ¹H NMR | δ 8.39 (d, Ar-H, J = 8.4 Hz) |
Advanced Research Questions
Q. How can researchers optimize regioselectivity in pyrazole coupling reactions?
Methodological Answer: Regioselectivity challenges arise from pyrazole’s tautomerism and steric effects. Strategies include:
- Solvent Optimization : Polar solvents (DMF) favor nucleophilic attack at the less hindered pyrazole position .
- Catalyst Screening : DBU enhances reaction rates compared to weaker bases like K₂CO₃ .
- Computational Modeling : DFT calculations predict stable tautomeric forms and guide substituent placement .
Q. How to resolve contradictions in spectral data for derivatives?
Methodological Answer: Discrepancies in NMR/IR data may stem from:
- Tautomerism : Pyrazole’s 1H- vs. 2H- forms alter proton chemical shifts. Use 2D NMR (COSY, HMBC) to confirm connectivity .
- Impurities : Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Dynamic Effects : Variable-temperature NMR detects conformational exchange broadening .
Q. What experimental designs assess the compound’s stability under physiological conditions?
Methodological Answer: Stability studies should:
Q. How can computational methods predict the compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., nitro groups) with activity trends from in vitro assays .
- Solvent Accessibility : MD simulations predict conformational flexibility in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
